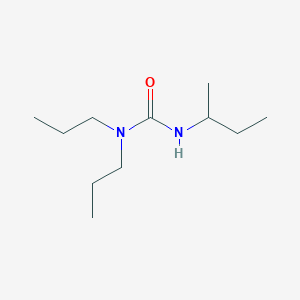![molecular formula C14H21NOS2 B4774437 N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4774437.png)
N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide, commonly known as MTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTEB is a thioamide derivative of 2-methylthiobenzamide, which is synthesized through a multi-step process involving the reaction of tert-butylthiol with 2-bromoethyl methyl sulfide.
Mécanisme D'action
The mechanism of action of MTEB is not fully understood. However, studies have shown that MTEB inhibits the activity of certain enzymes that are involved in inflammation and cancer development. MTEB has also been shown to stimulate the production of plant growth hormones, leading to increased plant growth and yield.
Biochemical and Physiological Effects
MTEB has been shown to have various biochemical and physiological effects. In medicine, MTEB has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. In agriculture, MTEB has been shown to stimulate the production of plant growth hormones, leading to increased plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTEB in lab experiments is its versatility. MTEB can be used in a wide range of experiments in different fields of science, including medicine, agriculture, and materials science. Another advantage of using MTEB is its relatively low cost and easy availability.
One of the limitations of using MTEB in lab experiments is its potential toxicity. MTEB has been shown to be toxic to certain types of cells, which may limit its use in certain experiments. Another limitation of using MTEB is its limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on MTEB. In medicine, further studies are needed to fully understand the mechanism of action of MTEB and its potential as a therapeutic agent for inflammation and cancer. In agriculture, further studies are needed to optimize the use of MTEB as a plant growth stimulant and to investigate its potential as a natural pesticide. In materials science, further studies are needed to explore the use of MTEB as a building block for the synthesis of novel materials with unique properties.
Applications De Recherche Scientifique
MTEB has been extensively studied for its potential applications in various fields of science. In medicine, MTEB has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that MTEB inhibits the activity of certain enzymes that are involved in inflammation and cancer development, making it a potential therapeutic agent for these diseases.
In agriculture, MTEB has been studied for its ability to enhance plant growth and improve crop yield. Research has shown that MTEB stimulates the production of plant growth hormones, leading to increased plant growth and yield.
In materials science, MTEB has been studied for its potential applications in the development of new materials. Studies have shown that MTEB can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS2/c1-14(2,3)18-10-9-15-13(16)11-7-5-6-8-12(11)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKYFXJZVICNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)
![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)

![1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)